

# Technical Whitepaper on SH-42: A Novel DHCR24 Inhibitor

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## Compound of Interest

Compound Name: SH-42

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This technical guide provides an in-depth overview of the intellectual property and scientific data related to **SH-42**, a potent and selective inhibitor of human  $\Delta 24$ -dehydrocholesterol reductase (DHCR24). The information is intended for researchers, scientists, and professionals involved in drug development.

## Core Technology and Intellectual Property

**SH-42** is a small molecule inhibitor of DHCR24, an enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis. The intellectual property surrounding **SH-42** is primarily detailed in the patent application WO2023172132A1, which describes a class of DHCR24 inhibitory compounds.[1] **SH-42** is presented as "Example 11" within this application.[1] The core of the invention is the therapeutic use of these compounds for the treatment and/or prevention of DHCR24-mediated disorders, including non-alcoholic steatohepatitis (NASH), atherosclerotic cardiovascular disease (asCVD), and multiple sclerosis (MS).[1]

The proposed mechanism of action is the selective inhibition of DHCR24, leading to an accumulation of its substrate, desmosterol.[1][2] Elevated desmosterol levels have been associated with various therapeutic effects, which form the basis of the patent's claims.

## Quantitative Data Summary

The available data on **SH-42**'s potency and in vivo effects are summarized below.

Table 1: In Vitro Potency of **SH-42**

| Target Enzyme   | Parameter | Value    |
|---|-----------|----------|
| Human $\Delta$ 24-dehydrocholesterol reductase (DHCR24) | IC50      | 42 nM[2] |

Table 2: In Vivo Pharmacodynamic Effects of **SH-42** in Mice

| Dosing Regimen                                    | Biomarker                        | Outcome                 |
|---|----------------------------------|-------------------------|
| 500 $\mu$ g, once daily for five days (injection) | Plasma Desmosterol Levels        | Significant increase[2] |
| Not specified                                     | Brain Desmosterol Levels         | Measured[1]             |
| Not specified                                     | Alanine Aminotransferase (ALT)   | No acute changes[2]     |
| Not specified                                     | Aspartate Aminotransferase (AST) | No acute changes[2]     |

## Key Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

### 3.1. In Vitro DHCR24 Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **SH-42** against human DHCR24.
- Methodology: A standard enzymatic assay would be employed. This typically involves:
  - Incubating recombinant human DHCR24 enzyme with its substrate, 7-dehydrodesmosterol, in a suitable buffer system.
  - Adding varying concentrations of **SH-42** to the reaction mixture.

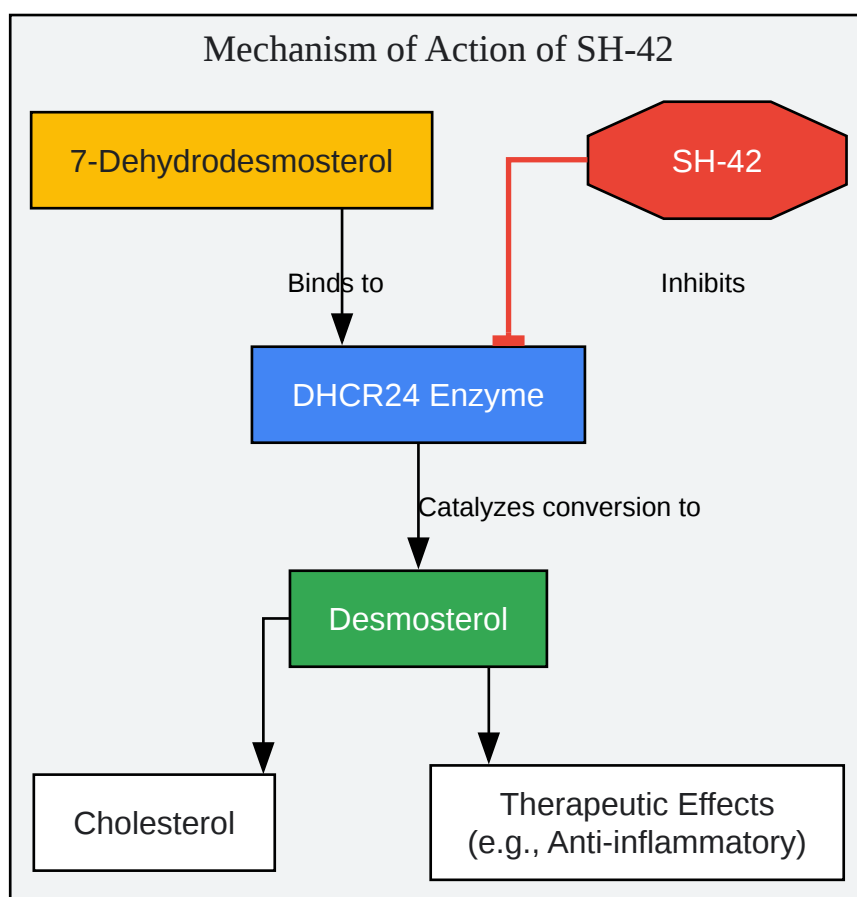
- Including a control group with no inhibitor.
- Stopping the reaction after a defined period and quantifying the product (desmosterol) or the remaining substrate using methods like liquid chromatography-mass spectrometry (LC-MS).
- Calculating the percentage of inhibition at each concentration of **SH-42** and fitting the data to a dose-response curve to determine the IC50 value.

### 3.2. In Vivo Assessment of Plasma Desmosterol Levels in Mice

- Objective: To evaluate the in vivo activity of **SH-42** by measuring its effect on a key pharmacodynamic biomarker, plasma desmosterol.
- Animal Model: Standard laboratory mice (strain not specified in the provided documents).
- Dosing: **SH-42** was administered via injection at a dose of 500 µg once daily for five consecutive days.[2]
- Sample Collection: Blood samples were collected from the mice at the end of the treatment period.
- Analysis:
  - Plasma was separated from the whole blood samples.
  - Sterols, including desmosterol and cholesterol, were extracted from the plasma.
  - The levels of desmosterol were quantified using a suitable analytical method, likely GC-MS or LC-MS, and compared to a vehicle-treated control group.

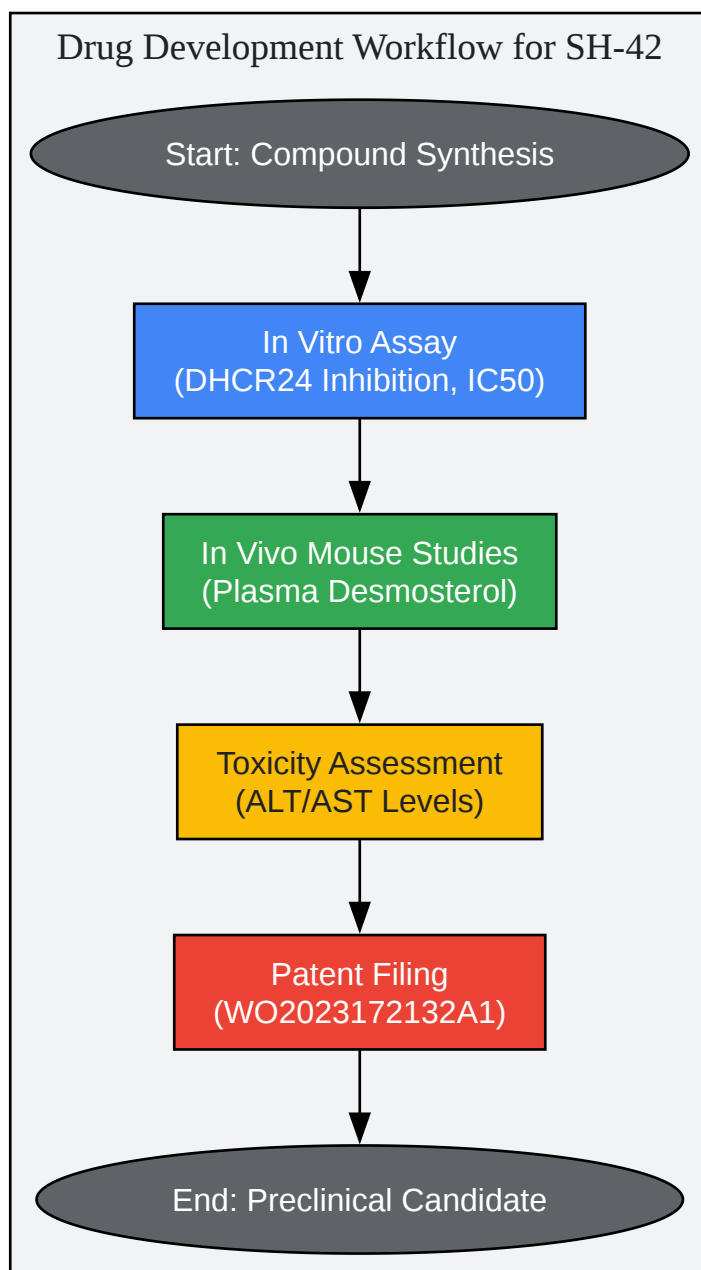
## Visualizations

The following diagrams illustrate the mechanism of action of **SH-42**, the experimental workflow, and the logical relationship of the core inventive concept.



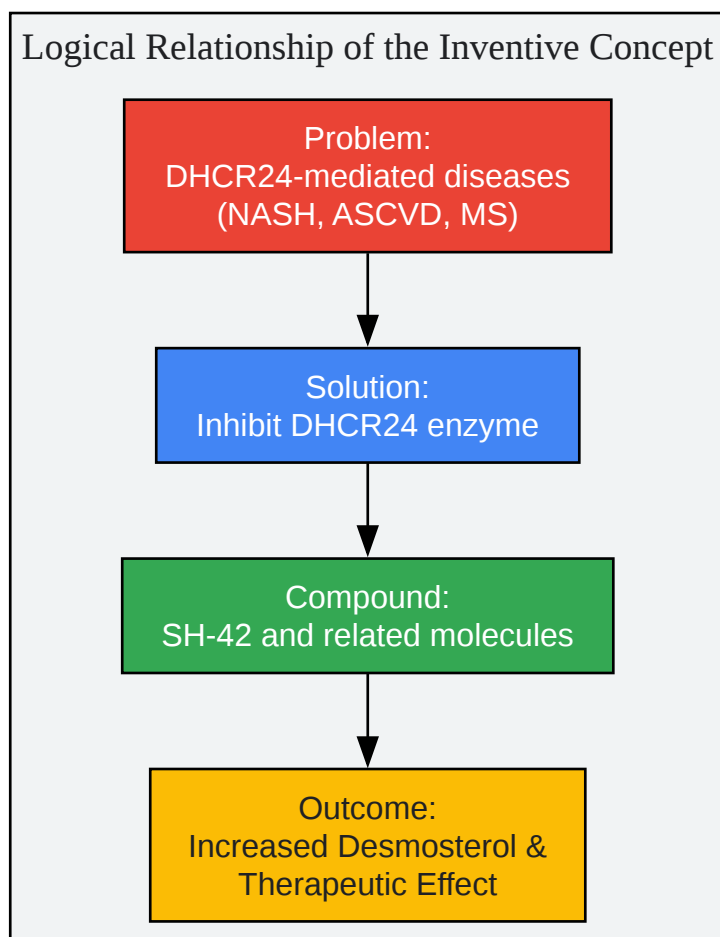
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Caption: Inhibition of DHCR24 by **SH-42** leads to increased desmosterol levels.



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Caption: A simplified preclinical development workflow for **SH-42**.



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Caption: The logical progression from medical problem to therapeutic solution with **SH-42**.

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## References

- 1. WO2023172132A1 - Dhcr24 inhibitory compounds - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]

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